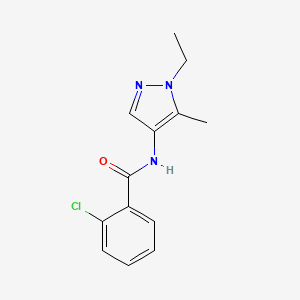![molecular formula C14H15BrN4OS B10949566 2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10949566.png)
2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyrazole, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate alkylating agent.
Construction of the thieno[2,3-d]pyrimidine core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of the pyrazole and thieno[2,3-d]pyrimidine units: This step often requires the use of a coupling reagent such as a palladium catalyst under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.
Biological Studies: Investigated for its biological activity against various targets.
Industrial Applications: Used in the synthesis of more complex molecules for material science.
Mechanism of Action
The mechanism of action of 2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methyl-1H-pyrazole
- 5,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
The uniqueness of 2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one lies in its combined structural features, which confer distinct chemical and biological properties not observed in its individual components.
Properties
Molecular Formula |
C14H15BrN4OS |
|---|---|
Molecular Weight |
367.27 g/mol |
IUPAC Name |
2-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15BrN4OS/c1-6-9(4)21-14-11(6)13(20)16-12(17-14)8(3)19-5-10(15)7(2)18-19/h5,8H,1-4H3,(H,16,17,20) |
InChI Key |
FXVVAWKBWLTENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C(C)N3C=C(C(=N3)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10949487.png)

![(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10949502.png)
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10949515.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-cyclohexylhydrazinecarbothioamide](/img/structure/B10949520.png)
![1-methyl-N-(2-methylpropyl)-4-[({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10949537.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10949541.png)

![N-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonothioyl}hexanamide](/img/structure/B10949547.png)
![2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10949553.png)
![{5-[(4-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10949555.png)
![6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949563.png)
![2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole](/img/structure/B10949565.png)
![6-bromo-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949574.png)
